
Etoposide glucuronide
Vue d'ensemble
Description
Etoposide glucuronide is a metabolite of etoposide, a semisynthetic derivative of podophyllotoxin used primarily as an antitumor agent. Etoposide is known for its ability to inhibit DNA synthesis by forming a complex with topoisomerase II and DNA, leading to DNA breaks and cell death . This compound is formed through the glucuronidation process, where etoposide is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Etoposide glucuronide can be synthesized in vitro using human liver microsomes. The primary enzyme responsible for this glucuronidation is UDP-glucuronosyltransferase 1A1 (UGT1A1), although UGT1A8 and UGT1A3 also contribute to a lesser extent . The reaction typically involves incubating etoposide with UDP-glucuronic acid in the presence of liver microsomes under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of recombinant enzymes and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as preparative thin-layer chromatography (TLC) to isolate the desired glucuronide from other regioisomers .
Analyse Des Réactions Chimiques
Types of Reactions
Etoposide glucuronide undergoes various chemical reactions, including:
Oxidation: Etoposide can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert etoposide to its hydroquinone form.
Substitution: Glucuronidation itself is a substitution reaction where a glucuronic acid moiety is added to etoposide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Glucuronidation: UDP-glucuronic acid and liver microsomes are essential for this reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Glucuronidation: This compound.
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
Etoposide glucuronide serves as a key model compound for studying glucuronidation reactions. It helps elucidate the metabolic pathways involved in drug clearance and the role of enzymes such as UDP-glucuronosyltransferases (UGTs) in drug metabolism.
Key Insights:
- This compound is primarily formed by UGT1A1, with contributions from UGT1A8 and UGT1A3.
- Its formation affects the pharmacokinetics of etoposide, influencing both efficacy and toxicity.
Cancer Therapy
Research indicates that this compound may have implications in cancer therapy by influencing drug interactions and side effects. Studies have shown that this metabolite can modulate the therapeutic effects of etoposide, potentially reducing its cytotoxicity while maintaining efficacy .
Case Study:
- A study demonstrated that a glucuronide-based prodrug of etoposide was synthesized to selectively release the active compound in necrotic tumor environments. This approach aimed to enhance therapeutic efficacy while minimizing systemic toxicity .
Analytical Chemistry
In industrial settings, this compound is utilized in developing analytical methods for drug monitoring and quality control. Its presence as a major metabolite can be indicative of etoposide administration and can be quantified to assess therapeutic compliance.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Pharmacokinetics | Study of metabolic pathways involving UGTs | Major metabolite affecting clearance rates |
Cancer Therapy | Role in modulating effects and interactions with other drugs | Potentially reduces toxicity |
Analytical Chemistry | Development of methods for monitoring drug levels | Indicator for therapeutic compliance |
Mécanisme D'action
Etoposide glucuronide exerts its effects primarily through its parent compound, etoposide. Etoposide inhibits DNA topoisomerase II, preventing DNA re-ligation and causing DNA strand breaks. This leads to errors in DNA synthesis and ultimately apoptosis of cancer cells. Etoposide is cell cycle-dependent, affecting mainly the S and G2 phases of cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: The parent compound from which etoposide is derived.
Teniposide: Another podophyllotoxin derivative with similar antitumor activity.
Irinotecan: A topoisomerase I inhibitor used in cancer therapy
Uniqueness
Etoposide glucuronide is unique due to its specific glucuronidation pathway, which enhances its water solubility and facilitates excretion. This property is crucial for reducing toxicity and improving the therapeutic index of etoposide .
Activité Biologique
Etoposide glucuronide is a significant metabolite of etoposide, an antineoplastic agent widely used in cancer treatment. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article reviews the enzymatic pathways involved in its formation, pharmacokinetics, and implications for drug efficacy and safety.
Formation and Enzymatic Pathways
Etoposide is primarily metabolized through glucuronidation, a process that involves the conjugation of glucuronic acid to the drug. This reaction is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . Studies have shown that UGT1A1 is the main isoform responsible for etoposide glucuronidation, linking glucuronic acid to an alcoholic hydroxyl group on the etoposide molecule rather than a phenolic group .
Kinetic Parameters
The kinetics of etoposide glucuronidation have been characterized in human liver microsomes, yielding the following parameters:
Parameter | Value (Human Liver Microsomes) | Value (Recombinant UGT1A1) |
---|---|---|
(µM) | 439.6 ± 70.7 | 503.2 ± 110.2 |
(pmol/min/mg protein) | 255.6 ± 19.2 | 266.5 ± 28.6 |
The interindividual variability in glucuronidation rates among different human liver microsomes can be as high as 78.5-fold , indicating significant differences in metabolic capacity across individuals .
Pharmacokinetics and Transport Mechanisms
Etoposide and its glucuronide metabolite are subject to transport by several ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) and ABCC2 (MRP2) . P-gp has been shown to restrict the oral absorption of etoposide and mediate its excretion across the intestinal wall, while ABCC2 plays a crucial role in hepatobiliary excretion .
In knockout mouse models, the absence of ABCC2 led to increased hepatic formation of this compound, which was subsequently secreted via ABCC3 into circulation . This suggests that variations in transporter expression can significantly affect the pharmacokinetics of etoposide and its glucuronides, contributing to the observed variability in drug availability among patients.
Biological Activity and Clinical Implications
This compound is not merely a waste product; it may possess biological activity that influences therapeutic outcomes. Some studies indicate that while etoposide is cytotoxic due to its mechanism of inhibiting topoisomerase II and inducing DNA strand breaks, this compound may exhibit reduced cytotoxicity compared to its parent compound . However, it has also been explored as a prodrug , where it can be selectively activated by β-D-glucuronidase present in tumor tissues, potentially enhancing localized drug delivery while minimizing systemic toxicity .
Case Studies
The impact of this compound on clinical outcomes has been highlighted in various case studies:
- A study involving patients treated for Langerhans cell histiocytosis reported instances of secondary malignancies following etoposide therapy, suggesting that metabolic pathways involving this compound may play a role in long-term outcomes .
- In another case study with breast cancer patients, variations in UGT1A1 activity were correlated with different responses to etoposide treatment, emphasizing the importance of genetic factors influencing drug metabolism .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O19/c1-11-46-9-20-30(50-11)25(38)27(40)34(51-20)52-28-14-7-17-16(48-10-49-17)6-13(14)21(22-15(28)8-47-33(22)43)12-4-18(44-2)29(19(5-12)45-3)53-35-26(39)23(36)24(37)31(54-35)32(41)42/h4-7,11,15,20-28,30-31,34-40H,8-10H2,1-3H3,(H,41,42)/t11-,15+,20-,21-,22+,23+,24+,25-,26-,27-,28-,30-,31+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVASXWNJQAEH-HDWVWLDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC8C(C(C(C(O8)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-55-4 | |
Record name | Etoposide glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100007-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoposide glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETOPOSIDE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65IJO84A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.